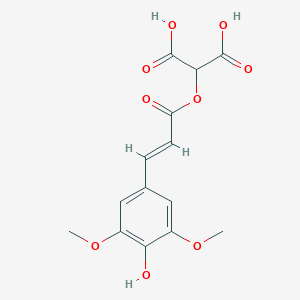

Sinapoyltartronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

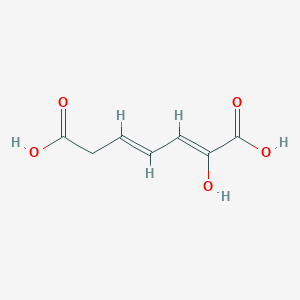

Sinapoyltartronic acid is the ester obtained from formal condensation of sinapic acid and hydroxymalonic acid. It is a dicarboxylic acid and a carboxylic ester. It derives from a trans-sinapic acid. It is a conjugate acid of a sinapoyltartronate(2-).

Wissenschaftliche Forschungsanwendungen

Natural Sources and Bioactivity

Sinapic acid, closely related to sinapoyltartronic acid, is found in various natural sources like fruits, vegetables, cereal grains, oilseed crops, and some spices and medicinal plants. It exhibits a range of biological activities including antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-anxiety properties. Sinapine, a derivative, is considered an acetylcholinesterase inhibitor with potential therapeutic applications in disease treatment. Due to their antioxidative activity, these compounds are suggested for use in food processing, cosmetics, and the pharmaceutical industry (Nićiforović & Abramovič, 2014).

Role in Metabolism and Lignin Synthesis

Sinapic acid is a major phenylpropanoid providing intermediates in metabolic pathways leading to sinapoyl esters and lignin synthesis. Glucosyltransferases, key in forming these intermediates, glucosylate sinapic acid and related phenylpropanoids. Understanding these processes is foundational for future manipulation of sinapate metabolism and lignin biology in plants like Arabidopsis (Lim et al., 2001).

Medicinal Applications in Oxidative Stress-Induced Diseases

Sinapic acid shows promise in treating oxidative stress-induced diseases and aging. It is known for antioxidant, anti-inflammatory, anticancer, antimutagenic, antiglycemic, neuroprotective, and antibacterial activities. It could attenuate various chemically induced toxicities, highlighting its therapeutic potential in health-related areas (Chen, 2015).

Sustainable Antioxidant and Anti-UV Ingredients

Sinapic acid and its esters, known for anti-UV and antiradical properties, have been synthesized sustainably for use in cosmetics, plastics, and food/feed as functional additives. Their regioselective and high-yielding dimerization enhances properties for commercial applications, showing better radical scavenging and UV absorbance, covering both UV-A and UV-B regions (Mention et al., 2020).

Anxiolytic Properties

Research on sinapic acid reveals anxiolytic-like properties, mediated via GABA(A) receptors and potentiating Cl(-) currents, suggesting potential for treating anxiety disorders (Yoon et al., 2007).

Metabolic Disorder Management

Sinapic acid influences glucose and lipid metabolism, showing promise in managing metabolic disorders, particularly in estrogen-deficient conditions. It positively affects insulin resistance, triglyceride levels, and antioxidant abilities, suggesting its role in metabolic health (Zych et al., 2018).

Bioactivities and Industrial Applications

Sinapic acid and its derivatives, found in the Brassica family, exhibit bioactivities like antioxidant, anti-microbial, anti-cancer, and UV filtering. These bioactivities make them suitable for applications in pharmaceutical, cosmetic, and food industries (Nguyen et al., 2021).

Electrochemical Applications

Sinapinic acid's role in electrochemical applications includes its use in the oxidation process in wastewater treatment, showcasing its potential in environmental remediation technologies (Elaoud et al., 2011).

Bone Regeneration

Sinapic acid, encapsulated in chitosan nanoparticles and incorporated into polycaprolactone fibers, shows potential in promoting bone formation, suggesting its application in regenerative medicine and bone health (Balagangadharan et al., 2019).

Eigenschaften

Molekularformel |

C14H14O9 |

|---|---|

Molekulargewicht |

326.25 g/mol |

IUPAC-Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxypropanedioic acid |

InChI |

InChI=1S/C14H14O9/c1-21-8-5-7(6-9(22-2)11(8)16)3-4-10(15)23-12(13(17)18)14(19)20/h3-6,12,16H,1-2H3,(H,17,18)(H,19,20)/b4-3+ |

InChI-Schlüssel |

BILXTXFCLYPNMR-ONEGZZNKSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(C(=O)O)C(=O)O |

SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(C(=O)O)C(=O)O |

Kanonische SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

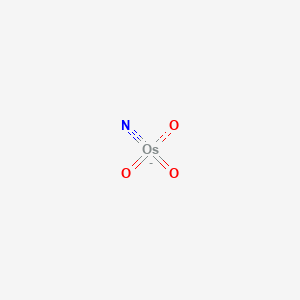

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

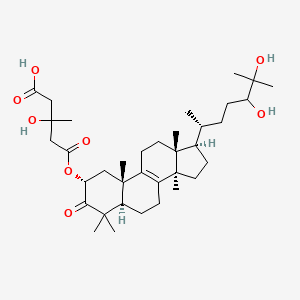

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1238160.png)

![3-[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1238163.png)

![N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1238164.png)

![4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid](/img/structure/B1238179.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1238181.png)

![3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)